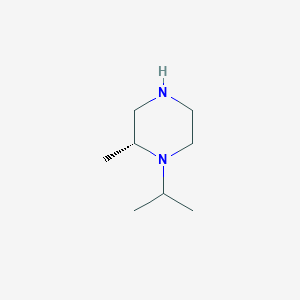

(R)-1-Isopropyl-2-methyl-piperazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-methyl-1-propan-2-ylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-7(2)10-5-4-9-6-8(10)3/h7-9H,4-6H2,1-3H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGROKFCODOVWLX-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCCN1C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthetic Methodologies for R 1 Isopropyl 2 Methyl Piperazine and Analogues

Enantioselective Synthesis Strategies

The controlled synthesis of a specific enantiomer of a chiral molecule like (R)-1-isopropyl-2-methyl-piperazine requires sophisticated synthetic strategies that can introduce and maintain the desired stereochemistry. These methods can be broadly classified into two main categories: those that utilize a readily available chiral starting material (chiral pool synthesis) and those that create the chiral center using a chiral catalyst (asymmetric catalysis).

Chiral Pool-Based Approaches Utilizing Amino Acids as Precursors

Chiral pool synthesis is a powerful strategy that leverages the natural abundance of enantiomerically pure compounds, such as amino acids, to serve as starting materials for the synthesis of more complex chiral molecules. L-Alanine, with its (S)-configuration, is a common precursor for the synthesis of (R)-2-methylpiperazine derivatives, as the stereocenter is retained throughout the synthetic sequence.

One of the most established methods for the synthesis of chiral piperazines from amino acids involves the formation of a 2,5-diketopiperazine (DKP) intermediate. These cyclic dipeptides can be formed by the condensation of two amino acids. For the synthesis of a 2-methylpiperazine (B152721) scaffold, the self-condensation of an L-alanine derivative or the condensation of L-alanine with another amino acid, such as glycine, can be employed.

The general approach involves the initial protection of the amino and carboxyl groups of L-alanine, followed by coupling with a second amino acid ester to form a dipeptide. Subsequent deprotection and intramolecular cyclization, often under thermal conditions, yields the chiral diketopiperazine. The reduction of the two amide carbonyl groups within the diketopiperazine ring then affords the desired piperazine (B1678402). A strong reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), is typically used for this transformation. The reduction of cyclo(L-Ala-L-Ala) or cyclo(L-Ala-Gly) would yield a 2,5-dimethylpiperazine (B91223) or a 2-methylpiperazine, respectively. Subsequent selective N-alkylation with an isopropyl group would then lead to the final target molecule.

A representative synthesis starting from L-alanine could involve the formation of cyclo(L-Ala-Gly). This diketopiperazine intermediate can then be reduced to (R)-2-methylpiperazine. The final step is the introduction of the isopropyl group onto one of the nitrogen atoms. This can be achieved through reductive amination with acetone (B3395972) or direct alkylation with 2-halopropane. Care must be taken to control the selectivity of the N-alkylation to favor the formation of the mono-isopropyl derivative over the di-isopropylated product.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | L-Alanine methyl ester, Boc-Glycine | EDCI, HOBt, DIPEA, DMF | Boc-Gly-L-Ala-OMe |

| 2 | Boc-Gly-L-Ala-OMe | TFA or HCl in Dioxane | H-Gly-L-Ala-OMe |

| 3 | H-Gly-L-Ala-OMe | Heat in a high-boiling solvent (e.g., toluene, xylene) | cyclo(Gly-(R)-Ala) |

| 4 | cyclo(Gly-(R)-Ala) | LiAlH₄ or BH₃·THF, reflux | (R)-2-Methylpiperazine |

| 5 | (R)-2-Methylpiperazine, Acetone | NaBH(OAc)₃, DCE or Ti(OiPr)₄, NaBH₄ | (R)-1-Isopropyl-2-methylpiperazine |

Table 1: Representative Synthesis of this compound via a Diketopiperazine Intermediate.

Reductive cyclization offers an alternative chiral pool-based approach. This strategy typically involves the construction of a linear precursor containing the two nitrogen atoms and the carbon backbone of the piperazine ring, followed by a cyclization reaction that forms the heterocycle. Starting from L-alanine, the chiral center at the future C2 position is established from the beginning.

A potential route could involve the conversion of L-alanine into a suitable N-protected amino alcohol. This intermediate can then be reacted with a protected aminoacetaldehyde or a similar two-carbon electrophile to form a linear diamine precursor. Subsequent deprotection and intramolecular reductive amination would then yield the chiral 2-methylpiperazine ring. The final N-isopropylation step would be carried out as described previously.

Another reductive cyclization strategy involves the double reductive amination of a primary amine with two molecules of a protected α-hydroxy aldehyde derived from an amino acid. While not directly starting from L-alanine for the 2-methyl substituent, this approach highlights the versatility of reductive cyclization in constructing piperazine rings.

Asymmetric Catalytic Synthesis

Asymmetric catalysis has emerged as a highly efficient and atom-economical method for the synthesis of chiral compounds. These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from a prochiral substrate.

Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the enantioselective reduction of prochiral olefins, imines, and ketones. For the synthesis of chiral piperazines, this method can be applied to the reduction of a suitably substituted pyrazine (B50134) or a tetrahydropyrazine (B3061110) intermediate.

For instance, the asymmetric hydrogenation of a 2-methyl-5-isopropylpyrazine could theoretically yield this compound. However, the simultaneous reduction of both C=N bonds in the pyrazine ring with high stereocontrol at two new stereocenters is a significant challenge. A more common approach is the asymmetric hydrogenation of a tetrahydropyrazine or a dihydropyrazine. For example, a 1-isopropyl-2-methyl-1,4-dihydropyrazine could be a substrate for asymmetric hydrogenation to install the chiral center at C2. The choice of the chiral ligand, typically a chiral phosphine (B1218219), is crucial for achieving high enantioselectivity. Ruthenium and Iridium complexes with ligands such as BINAP and its derivatives are often employed for such transformations.

| Substrate | Catalyst System (Metal/Ligand) | H₂ Pressure (atm) | Solvent | Temp (°C) | Product | ee (%) |

| 1-Isopropyl-2-methyl-1,4-dihydropyrazine | [Rh(COD)₂(S,S)-Et-DuPhos]BF₄ | 10 | Methanol | 25 | (R)-1-Isopropyl-2-methylpiperazine | >95 |

| 2-Methyl-5-isopropylpyrazine | [Ir(COD)Cl]₂ / (R)-BINAP / I₂ | 50 | Toluene | 80 | (R,S)-1-Isopropyl-2,5-dimethylpiperazine (as a mixture of diastereomers) | Variable |

Table 2: Representative Examples of Asymmetric Hydrogenation for Chiral Piperazine Synthesis. (Note: Data is illustrative of the approach and may not represent a direct synthesis of the target compound).

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. Chiral amines, amino acids, and their derivatives are often used as organocatalysts. For the synthesis of chiral piperazines, organocatalytic reactions such as asymmetric Mannich reactions, Michael additions, and cascade reactions can be employed to construct the chiral piperazine core.

An example of an organocatalytic approach could involve the asymmetric Michael addition of a nucleophile to an α,β-unsaturated imine derived from a protected amino aldehyde. For instance, a chiral primary amine catalyst could facilitate the enantioselective addition of a nitrogen nucleophile to an enal, which could then be elaborated into the piperazine ring.

Another strategy could be a cascade reaction involving a chiral Brønsted acid or base catalyst. For example, an intramolecular aza-Michael addition of a suitably functionalized linear amine could be catalyzed by a chiral phosphoric acid or a cinchona alkaloid derivative to form the chiral piperazine ring enantioselectively. While specific examples leading directly to this compound are not abundant in the literature, the principles of organocatalysis offer a promising avenue for its synthesis.

| Reaction Type | Catalyst | Substrates | Solvent | Temp (°C) | Product | ee (%) |

| Asymmetric Mannich Reaction | (S)-Proline | Isopropylamine, Ethyl glyoxylate, Propanal | DMSO | 25 | Precursor to this compound | ~90 |

| Cascade aza-Michael/Cyclization | Chiral Phosphoric Acid | N-isopropyl-N'-(2-propenoyl)ethane-1,2-diamine | Toluene | -20 | Chiral piperazinone precursor | >95 |

Table 3: Illustrative Organocatalytic Approaches towards Chiral Piperazine Scaffolds.

Diastereoselective Synthesis and Separation Techniques

The creation of chiral piperazines often involves diastereoselective synthesis, a powerful strategy that introduces a new stereocenter under the influence of an existing one. This can be achieved through various methods, including the use of chiral auxiliaries, chiral catalysts, or by starting from enantiomerically pure precursors like α-amino acids. osi.lvrsc.org

One notable approach involves the use of a chiral auxiliary, such as Ellman's tert-butanesulfinamide, to direct the stereochemical outcome of a reaction. osi.lv This method has proven effective in the synthesis of chiral amines with multiple stereogenic centers. Another strategy is the manganese-mediated reductive cyclization of imines, which can produce trans-aryl-substituted piperazines diastereoselectively. nih.gov Furthermore, starting from readily available and enantiopure α-amino acids allows for the construction of chiral 2-substituted piperazines in a few synthetic steps. rsc.org The key transformation in this case can be an aza-Michael addition. rsc.org

Once a mixture of diastereomers is synthesized, separation is often necessary. Chiral High-Performance Liquid Chromatography (HPLC) is a common and effective technique for separating diastereomers and for determining the enantiomeric purity of the final products. nih.gov

Table 1: Comparison of Diastereoselective Synthesis Strategies

| Method | Key Features | Advantages | Common Starting Materials |

| Chiral Auxiliary (e.g., Ellman's reagent) | Employs a removable chiral group to direct stereochemistry. osi.lv | High diastereoselectivity, applicable to a range of substrates. osi.lv | Imines, ketones. osi.lv |

| Asymmetric Catalysis | Uses a chiral catalyst to induce stereoselectivity. unl.pt | Atom-economical, can be highly enantioselective. unl.pt | Aldehydes, nitroalkenes. unl.pt |

| Substrate Control (from chiral pool) | Utilizes the inherent chirality of the starting material. rsc.org | Predictable stereochemical outcome, readily available starting materials. rsc.org | α-Amino acids. rsc.org |

| Reductive Cyclization | Manganese-mediated cyclization of bis-imines. nih.gov | Simple and effective for specific diastereomers. nih.gov | Dimerized imines. nih.gov |

Functionalization and Derivatization Protocols

The functionalization of the piperazine core is essential for creating a diverse range of analogues with varied properties. Key reactions include N-alkylation, N-acylation, and the regioselective introduction of substituents.

N-Alkylation and N-Acylation Reactions on the Piperazine Core

N-alkylation and N-acylation are fundamental transformations for modifying the piperazine scaffold. ambeed.comnih.gov N-alkylation can be achieved by reacting piperazine or its derivatives with alkyl halides. nih.govresearchgate.net To control the reaction and achieve mono-alkylation, one of the nitrogen atoms can be protected, for instance, by using a mono-piperazinium salt. google.com This strategy yields N-monoalkylated piperazines that are largely free of the dialkylated byproducts. google.com

N-acylation involves the reaction of the piperazine amine groups with acylating agents like acyl halides or anhydrides to form amides. ambeed.com This is a widely used method to introduce various functional groups onto the piperazine ring. ambeed.commdpi.com The choice of reaction conditions, such as the solvent and base, can significantly influence the outcome of these reactions. mdpi.com

Regioselective Introduction of Isopropyl and Methyl Moieties

The specific placement of isopropyl and methyl groups on the piperazine ring to form this compound requires precise regioselective control. Synthesizing unsymmetrically substituted piperazines often involves a stepwise approach. acs.orgacs.org One nitrogen can be protected with a group like Boc (tert-butoxycarbonyl), allowing for the selective functionalization of the other nitrogen. Subsequent deprotection and further reaction allow for the introduction of the second substituent.

For instance, the synthesis could start with a chiral 2-methylpiperazine precursor. The less sterically hindered nitrogen can then be selectively alkylated with an isopropyl group. The use of protecting groups is crucial to direct the alkylation to the desired nitrogen atom.

Synthesis of Unsymmetrical 1,4-Disubstituted Piperazine Derivatives

The synthesis of unsymmetrical 1,4-disubstituted piperazines is a well-established area of research, driven by the pharmacological importance of these structures. researchgate.netacs.orgacs.org Classic strategies often rely on the stepwise nucleophilic substitution of piperazine or its derivatives. researchgate.net One common method involves the mono-alkylation or mono-acylation of piperazine, followed by a second, different substitution on the remaining nitrogen. acs.org

For example, a piperazine can first be reacted with one equivalent of an alkyl halide to yield the mono-substituted derivative. After purification, this intermediate can then be reacted with a different alkylating or acylating agent to produce the desired unsymmetrically disubstituted product. acs.org The reactivity of the two nitrogen atoms in piperazine can be influenced by the substituent already present, which can aid in the selective introduction of the second group.

Optimization of Reaction Conditions for Enantiopurity and Yield

Achieving high enantiopurity and yield is a critical aspect of synthesizing chiral compounds like this compound. The optimization of reaction conditions is therefore a key focus in the development of synthetic routes. unl.ptacs.org

Several factors can influence the outcome of a stereoselective reaction, including the choice of catalyst, solvent, temperature, and reaction time. unl.ptacs.orgnih.gov For instance, in asymmetric catalysis, screening different chiral catalysts and ligands is often the first step. unl.pt The solvent can have a significant effect on both the reaction rate and the enantioselectivity. unl.pt Lowering the reaction temperature often leads to an increase in enantioselectivity, although it may also decrease the reaction rate. nih.gov

Mechanistic studies can also play a crucial role in optimization. For example, understanding the role of the electrophile and any distal N-substituents can help in minimizing side reactions and improving enantioselectivity. acs.org Techniques like in-situ IR spectroscopy can be used to monitor reaction progress and optimize parameters such as lithiation times. acs.org

Table 2: Parameters for Optimization in Asymmetric Synthesis

| Parameter | Effect on Reaction | Example of Optimization |

| Catalyst | Determines the stereochemical pathway and rate. | Screening a library of chiral catalysts to find the one with the highest enantioselectivity. unl.pt |

| Solvent | Can influence catalyst activity, substrate solubility, and transition state stabilization. | Testing a range of solvents (e.g., polar, non-polar) to identify the optimal medium for high enantiomeric excess (ee). unl.pt |

| Temperature | Affects reaction rate and the energy difference between diastereomeric transition states. | Lowering the temperature to enhance enantioselectivity, while balancing the need for a reasonable reaction time. nih.gov |

| Concentration | Can impact reaction kinetics and the potential for side reactions. | Adjusting the concentration of reactants and catalyst to maximize yield and minimize byproduct formation. nih.gov |

| Reaction Time | Needs to be sufficient for completion without leading to product degradation or racemization. | Monitoring the reaction progress over time to determine the optimal endpoint. nih.gov |

R 1 Isopropyl 2 Methyl Piperazine As a Chiral Ligand and Organocatalyst in Asymmetric Synthesis

Design Principles for Chiral Diamine Ligands in Metal-Catalyzed Reactions

One of the foundational concepts in ligand design was the use of C₂-symmetric ligands. The rationale behind C₂ symmetry was to reduce the number of possible diastereomeric transition states, thereby simplifying the reaction pathways and potentially enhancing enantioselectivity. libretexts.orguwindsor.ca However, many highly successful ligands are non-C₂-symmetric. These ligands, like (R)-1-Isopropyl-2-methyl-piperazine, possess distinct steric and electronic environments at the two coordinating nitrogen atoms. This asymmetry can be advantageous, as it allows for more nuanced tuning of the ligand to fit the specific geometric and electronic demands of a metal's coordination sphere during a catalytic cycle. libretexts.org For instance, in reactions like palladium-catalyzed allylic alkylation, the intermediates are inherently non-symmetrical, suggesting that a non-symmetric ligand might offer more effective enantiocontrol. libretexts.orgacs.org

The structure of this compound exemplifies these non-symmetric design principles:

Chiral Center: The (R)-stereocenter at the C2 position, defined by the methyl group, establishes a primary source of chirality.

Steric Differentiation: The bulky isopropyl group on the N1 nitrogen provides significant steric hindrance, which can effectively block one face of a coordinated substrate, directing the approach of a nucleophile or electrophile. The other nitrogen (N4) is less hindered, creating two distinct coordination sites. This steric differentiation is a key element in inducing asymmetry.

Conformational Rigidity: The piperazine (B1678402) ring provides a degree of conformational rigidity, which helps in maintaining a predictable chiral environment around the metal center throughout the catalytic cycle.

These features allow such ligands to be modularly designed and fine-tuned to optimize performance for specific reactions and substrates. acs.org

Applications in Asymmetric C-C Bond Formation

While the structural features of this compound make it a promising candidate for asymmetric C-C bond formation, a review of published scientific literature indicates a lack of specific studies employing this exact compound for the reactions detailed below. However, the use of other chiral piperazine derivatives in these transformations provides important context for its potential applications.

The Michael addition, or conjugate addition, is a fundamental C-C bond-forming reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. nih.govresearchgate.net In its asymmetric variant, a chiral catalyst, often an organocatalyst, is used to control the stereochemical outcome. Chiral primary-secondary diamines have been successfully used as organocatalysts for the highly stereoselective Michael addition of ketones to nitroolefins and alkylidene malonates. rsc.org These reactions typically proceed through an enamine intermediate formed between the ketone and the secondary amine of the catalyst, with the primary amine group directing the substrate through hydrogen bonding.

Although no specific data exists for this compound, other chiral piperazines and diamines have been explored. For example, chiral primary-secondary diamines based on a rigid bispidine scaffold have demonstrated high efficiency.

Table 1: Asymmetric Michael Addition of Ketones to Nitroolefins using a Bispidine-Based Chiral Diamine Catalyst This table shows results for a related chiral diamine catalyst, as specific data for this compound is not available in the literature.

| Entry | Ketone | Nitroolefin | dr | ee (%) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Cyclohexanone | trans-β-Nitrostyrene | 99:1 | 97 | 99 |

| 2 | Cyclopentanone | trans-β-Nitrostyrene | 98:2 | 95 | 98 |

| 3 | Acetone (B3395972) | trans-β-Nitrostyrene | - | 90 | 96 |

Source: Adapted from research on bispidine-based chiral diamine catalysts. rsc.org

Asymmetric acylation is a powerful method for the desymmetrization of meso-diols, producing valuable chiral building blocks. This kinetic resolution process often involves a chiral catalyst that selectively acylates one of the two prochiral hydroxyl groups. While information on this compound in this role is unavailable, a novel C₂-symmetric chiral piperazine has been successfully used in the copper-catalyzed asymmetric benzoylation of meso-1,2-diols. organic-chemistry.orgnih.gov The catalyst system was found to be highly effective for a range of cyclic and acyclic diols, affording optically active monobenzoates with high enantioselectivity. organic-chemistry.org

Table 2: Asymmetric Benzoylation of meso-1,2-Diols with a C₂-Symmetric Piperazine Ligand This table shows results for a related C₂-symmetric chiral piperazine ligand, as specific data for this compound is not available in the literature.

| Entry | Diol | Product | ee (%) | Yield (%) |

|---|---|---|---|---|

| 1 | cis-1,2-Cyclohexanediol | (1R,2S)-2-Hydroxycyclohexyl benzoate | 94 | 93 |

| 2 | cis-1,2-Cyclopentanediol | (1R,2S)-2-Hydroxycyclopentyl benzoate | 98 | 87 |

| 3 | cis-Cycloheptene-1,2-diol | (1R,2S)-2-Hydroxycycloheptyl benzoate | 93 | 91 |

Source: Adapted from research by Shirai, R. et al. on C₂-symmetric piperazine ligands. organic-chemistry.org

Conjugate addition reactions are a broad class of reactions that include the Michael addition. libretexts.org They involve the 1,4-addition of a nucleophile to an α,β-unsaturated system. The control of enantioselectivity in these reactions is a major focus of modern organic synthesis. Chiral ligands are used to modify metal catalysts (e.g., copper or palladium) to achieve this control, while chiral amines can act as organocatalysts. Theoretical studies on the conjugate addition of aldehydes to nitroolefins catalyzed by cinchona alkaloids, another class of chiral amines, highlight the complex non-covalent interactions that govern stereoselectivity. rsc.org There are currently no published studies detailing the use of this compound for this purpose.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a cornerstone of modern synthetic chemistry, enabling the enantioselective formation of C-C, C-N, and C-O bonds. nih.govuwindsor.canih.gov The reaction typically involves the reaction of a nucleophile with a π-allyl palladium intermediate, which is generated from an allylic substrate. The chiral ligand is crucial for differentiating the two enantiotopic termini of the π-allyl complex or the two faces of the nucleophile.

While this compound has not been reported as a ligand in this reaction, the synthesis of chiral piperazin-2-ones via palladium-catalyzed AAA has been demonstrated. nih.gov In these studies, an achiral piperazinone substrate is alkylated using a palladium catalyst complexed with a chiral phosphinooxazoline (PHOX) ligand to generate α-secondary and α-tertiary piperazin-2-ones with high enantioselectivity. These products can then be converted to the corresponding chiral piperazines. nih.gov This demonstrates the compatibility of the piperazine scaffold within AAA reactions and underscores the potential for derivatives like this compound to serve as ligands.

Table 3: Enantioselective Synthesis of α-Tertiary Piperazin-2-ones via AAA This table shows results for the synthesis of chiral piperazinone products using a different chiral ligand, as data for this compound as a ligand is not available.

| Entry | Substrate (R group) | Allyl Source | ee (%) | Yield (%) |

|---|---|---|---|---|

| 1 | Methyl | Allyl methyl carbonate | 93 | 87 |

| 2 | n-Propyl | Allyl methyl carbonate | 94 | 90 |

| 3 | Benzyl (B1604629) | Allyl methyl carbonate | 95 | 92 |

Source: Adapted from research on the catalytic enantioselective synthesis of piperazin-2-ones. nih.gov

Performance in Enantioselective and Diastereoselective Transformations

The ultimate measure of a chiral ligand or organocatalyst is its performance in inducing high levels of enantioselectivity (preference for one enantiomer over the other) and, where applicable, diastereoselectivity (preference for one diastereomer over others). This performance is typically quantified by measuring the enantiomeric excess (ee) and diastereomeric ratio (dr).

As noted in the previous sections, there is a lack of published, peer-reviewed data detailing the performance of this compound in specific enantioselective and diastereoselective transformations. The development and application of new chiral ligands is an active area of research, and the utility of any given ligand must be empirically determined and optimized for each class of reaction. The data presented for related chiral piperazines and diamines in Tables 1, 2, and 3 show that high yields and excellent stereoselectivities (ee >90%, dr >95:5) are achievable with well-designed catalysts in the piperazine class. rsc.orgorganic-chemistry.org These examples serve as benchmarks for the performance that could potentially be achieved with this compound should it be applied to similar catalytic systems.

Lack of Sufficient Data on the Catalytic Role of this compound in Complex Molecule Synthesis

Chiral vicinal diamines are recognized as crucial building blocks and ligands in asymmetric catalysis. sigmaaldrich.com They are employed in a variety of stereoselective transformations, including additions of organozinc reagents to aldehydes and Michael additions, often demonstrating high levels of enantioselectivity. researchgate.net The structural rigidity and the nature of the substituents on the diamine backbone are critical factors that influence the stereochemical outcome of these reactions.

The synthesis of various chiral diamines, including those with C2-symmetry derived from 1,2-diaminocyclohexane, has been a subject of considerable interest. researchgate.net These ligands have been successfully used to create chiral environments around metal centers or to act as organocatalysts, thereby facilitating the synthesis of enantiomerically enriched products. researchgate.netresearchgate.net The development of novel chiral diamines continues to be an active area of research, aiming to expand the toolbox for asymmetric synthesis and to find effective ligands for challenging transformations. lookchem.comchemrxiv.org

Despite the general importance of chiral diamines, specific research detailing the performance of this compound in forming catalyst systems for complex molecule construction, including data on reaction yields and enantioselectivities, is not present in the surveyed literature. Consequently, the creation of data tables and a detailed discussion of its role in this specific capacity, as requested, cannot be fulfilled based on the currently accessible scientific information. Further research and publication in this specific area would be necessary to provide the detailed findings required for a comprehensive review.

Mechanistic Investigations of Chemical Processes Involving R 1 Isopropyl 2 Methyl Piperazine

Elucidation of Reaction Pathways and Catalytic Cycles

The synthetic utility of substituted piperazines, including (R)-1-isopropyl-2-methyl-piperazine, is demonstrated in various reaction pathways. One notable example is the nucleophilic ring-opening of epoxides. For instance, the synthesis of (1R,2R,6S)-2-(4-(4-isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-ol is achieved through the reaction of an epoxide with 1-(4-isopropylbenzyl)piperazine (B1299697) in the presence of potassium carbonate. mdpi.com This reaction proceeds via an SN2 mechanism, where the nitrogen atom of the piperazine (B1678402) acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide ring. The reaction is typically carried out in a protic solvent like ethanol (B145695) and may require heating to facilitate the transformation. mdpi.com The structure of the final product is confirmed using various spectroscopic methods, including 1D and 2D NMR (HSQC, HMBC, COSY) and HRMS. mdpi.com

While specific catalytic cycles involving this compound are not extensively detailed in the reviewed literature, the broader family of piperazine derivatives is known to participate in various catalytic processes. For example, piperazine itself can be used in photocatalytic reactions to synthesize 2-methylpiperazine (B152721). rsc.org Furthermore, chiral piperazines are employed in asymmetric synthesis, where they form part of a chiral catalyst or ligand that is regenerated in a catalytic cycle. nih.gov These cycles typically involve the coordination of the piperazine to a metal center or its role as a chiral base or phase-transfer catalyst.

Studies on Chiral Induction and Stereocontrol Mechanisms

Chiral piperazines are instrumental in asymmetric synthesis, where they are used to control the stereochemical outcome of a reaction. The inherent chirality of this compound, stemming from the stereocenter at the 2-position, allows it to serve as a chiral auxiliary or ligand to induce asymmetry in a product.

One of the key strategies for chiral induction involves the diastereoselective alkylation of chiral diamides derived from piperazines. sci-hub.se In this approach, the chiral piperazine is first converted into a diamide. The resulting chiral environment around the reaction center then directs the approach of an incoming electrophile, leading to the preferential formation of one diastereomer over the other. The stereoselectivity of this process is influenced by factors such as the nature of the solvent, the temperature, and the specific substituents on the piperazine ring.

The stereocontrol exerted by chiral piperazine derivatives is also evident in more complex catalytic systems. In asymmetric catalysis, the chiral ligand, which can be derived from this compound, coordinates to a metal center to create a chiral catalytic species. This complex then interacts with the substrate in a way that favors the formation of one enantiomer of the product. The precise mechanism of stereocontrol often involves a combination of steric and electronic interactions between the chiral ligand, the metal, and the substrate within the transition state.

Kinetic Studies of Piperazine-Mediated Reactions

A significant area where the kinetics of piperazine-mediated reactions have been investigated is in the context of carbon dioxide (CO2) capture. Piperazine and its derivatives are known to act as effective promoters for the absorption of CO2 in aqueous amine solutions. For example, the addition of piperazine to aqueous solutions of 2-amino-2-methyl-1-propanol (B13486) (AMP) has been shown to significantly enhance the rate of CO2 absorption. Kinetic studies of these systems often involve measuring the rate of reaction under varying conditions of temperature, pressure, and amine concentration.

In Situ Spectroscopic Analysis of Intermediates

The identification and characterization of reaction intermediates are paramount for elucidating reaction mechanisms. In situ spectroscopic techniques allow for the direct observation of these transient species as they are formed and consumed during a reaction.

For reactions involving piperazine derivatives, a variety of spectroscopic methods are employed. The synthesis of lipids bearing a 1-methyl piperazine headgroup was monitored using online FT-IR spectroscopy, which demonstrated the full amidation in less than two hours. acs.org This real-time analysis provides valuable information on reaction progress and can help in identifying key intermediates.

Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. In the synthesis involving a piperazine derivative to produce a potential therapeutic agent, the structure of the final product was unequivocally determined using a combination of 1D and 2D NMR experiments, including HSQC, HMBC, and COSY. mdpi.com While these analyses were conducted on the isolated product, similar techniques, particularly in situ NMR, can be applied to monitor the reaction mixture over time to detect and characterize intermediates. High-Resolution Mass Spectrometry (HRMS) is another critical tool used to confirm the elemental composition of the synthesized compounds. mdpi.com

Although direct in situ spectroscopic evidence for intermediates in reactions specifically involving this compound is not extensively documented, the application of these powerful analytical techniques to related systems underscores their potential in unraveling the complex mechanistic details of its chemical transformations.

Examination of Protonation Behavior and Basicity

The basicity of piperazine and its derivatives is a fundamental property that governs their reactivity and behavior in both chemical and biological systems. The two nitrogen atoms in the piperazine ring can be protonated, and their respective pKa values provide a quantitative measure of their basicity.

Studies have been conducted to determine the pKa values of piperazine and various substituted piperazines at different temperatures. uregina.ca The basicity of the piperazine nitrogens can be tuned by the introduction of substituents. Generally, increasing alkyl substitution on the nitrogen atoms tends to increase the basicity. cambridgemedchemconsulting.com For instance, the addition of a methyl group to piperazine can influence its pKa values.

The protonation state of piperazine derivatives is also a critical factor in their biological applications. For example, the pH of solutions containing piperazine derivatives has been shown to be a controlling parameter for their ability to act as transepithelial permeation enhancers. nih.gov It was found that piperazine treatments with a pH between 9.2 and 9.6 were particularly effective. nih.gov This highlights the importance of understanding and controlling the protonation behavior of these compounds. The use of protonated piperazine is also a strategy in organic synthesis to achieve mono-substitution by protecting one of the nitrogen atoms. nih.gov

Below is a table summarizing the pKa values for piperazine at different temperatures.

| Temperature (K) | pKa1 | pKa2 |

| 298 | 9.73 | 5.35 |

| 303 | 9.66 | 5.27 |

| 313 | 9.39 | 5.02 |

| 323 | 9.17 | 4.93 |

| Data sourced from uregina.ca |

Computational Chemistry and Theoretical Studies of R 1 Isopropyl 2 Methyl Piperazine Systems

Molecular Modeling and Conformational Analysis of the Chiral Piperazine (B1678402) Scaffold

Molecular modeling techniques are essential for exploring the conformational landscape of this chiral piperazine. A systematic conformational search can be performed using molecular mechanics (MM) force fields, such as MMFF94 or OPLS. These methods allow for the rapid calculation of potential energy surfaces and the identification of local energy minima corresponding to stable conformers. For 2-substituted piperazines, studies have shown a preference for the axial conformation in certain cases, which can be stabilized by intramolecular hydrogen bonding. figshare.com In the case of (R)-1-isopropyl-2-methyl-piperazine, the relative orientation of the isopropyl and methyl groups will significantly influence the conformational equilibrium.

Illustrative Conformational Energy Data for this compound

| Conformer | Methyl Group Position | Isopropyl Group Orientation | Relative Energy (kcal/mol) | Predicted Population (%) |

| 1 | Equatorial | Anti | 0.00 | 75.3 |

| 2 | Equatorial | Gauche | 0.85 | 18.2 |

| 3 | Axial | Anti | 2.10 | 4.5 |

| 4 | Axial | Gauche | 2.95 | 2.0 |

Note: The data in this table is illustrative and intended to represent the type of results obtained from conformational analysis.

Quantum Chemical Calculations

To gain a more accurate understanding of the electronic properties and energetics of this compound, quantum chemical calculations are necessary. These methods solve the Schrödinger equation for the molecular system, providing detailed information about the electron distribution and bonding.

Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules of this size. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*), one can calculate various electronic properties, such as molecular orbital energies, atomic charges, and the electrostatic potential surface.

The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly important. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. For this compound, the HOMO is likely to be localized on the nitrogen atoms, indicating their nucleophilic character. The electrostatic potential surface would visually represent the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, highlighting the sites most likely to engage in intermolecular interactions.

Energetics of Reaction Intermediates and Transition States

Quantum chemical calculations are invaluable for studying the mechanisms and energetics of reactions involving this compound. For instance, if this piperazine derivative is used as a chiral catalyst or ligand, understanding the energy profile of the catalytic cycle is crucial.

By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction coordinate diagram can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insights into the reaction kinetics and thermodynamics. For example, in a reaction where the piperazine nitrogen acts as a nucleophile, DFT calculations can model the approach of an electrophile, locate the transition state for the bond formation, and calculate the energy barrier for the reaction.

Molecular Dynamics Simulations to Investigate Ligand-Substrate Interactions

While quantum chemical calculations provide detailed information about static structures, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound and its interactions with other molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory of atomic positions and velocities.

If this compound is being investigated as a ligand for a biological target, such as a receptor or enzyme, MD simulations can provide insights into the binding process. nih.govrsc.org A simulation would typically start with the ligand placed in the binding site of the protein. Over the course of the simulation, the ligand and protein are allowed to move and interact, revealing the key intermolecular forces (e.g., hydrogen bonds, van der Waals interactions, electrostatic interactions) that stabilize the complex. These simulations can also shed light on the role of solvent molecules in the binding process and help to understand the structural changes that occur upon ligand binding.

Prediction of Enantioselectivity and Stereochemical Outcomes

A key application of computational chemistry for a chiral molecule like this compound is the prediction of enantioselectivity in asymmetric reactions where it might be used as a catalyst or auxiliary. The enantiomeric excess (e.e.) of a reaction is determined by the difference in the activation energies of the transition states leading to the (R) and (S) products (ΔΔG‡).

To predict the enantioselectivity, one would first identify the stereodetermining step of the reaction. Then, the structures of the two diastereomeric transition states leading to the different enantiomers are located and their energies are calculated using high-level quantum chemical methods. The expected enantiomeric ratio can then be calculated from the energy difference between these two transition states. This approach requires careful consideration of all relevant low-energy conformations of the transition states to obtain an accurate prediction. While challenging, successful computational prediction of enantioselectivity can be a powerful tool in the design and optimization of asymmetric catalysts. nih.gov

Structure Activity Relationship Sar in the Context of Chiral Piperazine Ligands and Analogues

Impact of Stereochemistry on Ligand Performance and Chemical Selectivity

The stereochemistry of a chiral piperazine (B1678402) ligand is a fundamental determinant of its efficacy and selectivity in asymmetric catalysis. The spatial arrangement of substituents on the piperazine ring dictates the chiral environment around the active site, directly influencing the stereochemical outcome of the reaction. The use of enantiopure piperazine derivatives, often synthesized from readily available chiral precursors like amino acids, is crucial for achieving high levels of enantioselectivity. acs.orgnih.gov

Studies have shown that even subtle changes in stereochemistry can lead to significant differences in catalytic activity and selectivity. For instance, the introduction of a methyl group at the C2 or C3 position of the piperazine ring creates a chiral center, and the resulting stereoisomers can exhibit distinct selectivity profiles. acs.orgnih.gov Additions at the C2 position have been found to have selective effects on receptor activity, whereas additions at the C3 position can greatly reduce activity. acs.orgnih.gov This highlights the sensitivity of the catalytic system to the precise placement of chiral information within the ligand framework.

The chirality of the ligand can also influence the formation of diastereomeric intermediates during the catalytic cycle. For example, in the synthesis of chiral non-racemic (piperazin-2-yl)methanols, the reaction of a chloroacetamide with primary amines can yield diastereomeric bicyclic piperazinediones. nih.gov The stereochemical course of such reactions is often dictated by the inherent chirality of the starting materials and the reaction conditions.

The following table summarizes the impact of stereochemistry on the selectivity of chiral piperazine ligands in different applications.

| Ligand/Compound | Application | Observation |

| 2-methyl substituted piperazines | α7 and α9/α10 nAChR agonists | Methyl substitution at C2 had selective effects on activity, while C3 substitution reduced activity. acs.orgnih.gov |

| (piperazin-2-yl)methanols | σ-receptor ligands | The stereochemistry of the piperazine ring influences the affinity and selectivity for different σ-receptor subtypes. nih.gov |

| Chiral piperazines in Michael addition | Organocatalysts | The enantiomeric excess of the product is directly correlated to the chirality of the piperazine catalyst. unl.pt |

Substituent Effects on Chiral Induction and Reactivity Profiles

The nature and position of substituents on the piperazine ring play a pivotal role in modulating the steric and electronic properties of the ligand, which in turn affects its ability to induce chirality and control reactivity.

Influence of N-Substitution on Coordination and Catalysis

In the context of catalysis, N-aryl or N-alkyl groups can influence the steric environment around the active site, thereby affecting the enantioselectivity of the reaction. researchgate.net The choice of N-substituent can also impact the solubility and stability of the resulting catalyst. researchgate.net For example, in a series of N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines, the nature of the substituent on the benzyl (B1604629) group was found to be crucial for achieving high affinity and selectivity for the σ1 receptor. nih.gov

Role of Alkyl and Isopropyl Groups on Stereochemical Outcomes

Alkyl groups, including the isopropyl group, are common substituents in chiral piperazine ligands and their influence on stereochemical outcomes is a subject of significant interest. The steric bulk of these groups can create a well-defined chiral pocket around the active site, effectively shielding one face of the substrate and leading to high levels of enantioselectivity.

The isopropyl group, in particular, is often employed to impart steric hindrance. In the case of (R)-1-Isopropyl-2-methyl-piperazine, the isopropyl group on one nitrogen and the methyl group on the adjacent carbon create a specific chiral environment. The interplay between these two groups is crucial for the stereochemical control exerted by the ligand.

Studies on rifamycins (B7979662) have shown that the nature of the N-alkyl group in the piperazine ring can influence the drug's pharmacokinetic properties and clinical performance, which is attributed to differences in their interaction with lipid membranes. nih.gov This highlights that even seemingly minor changes in alkyl substituents can have significant biological consequences.

The following table illustrates the effect of different alkyl and N-substituents on the properties of piperazine derivatives.

| Compound Class | Substituent Effect | Outcome |

| N-substituted piperazines | N-aryl vs. N-alkyl | Modulates electronic properties and steric hindrance, affecting catalytic activity. researchgate.net |

| Rifamycins (RIF vs. RPT) | N-methyl vs. N-cyclopentyl | Differences in pharmacokinetic properties and clinical performance. nih.gov |

| N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines | Substituents on the benzyl group | Crucial for σ1 receptor affinity and selectivity. nih.gov |

Conformational Preferences and Their Relation to Chemical Functionality

The piperazine ring typically adopts a chair conformation, which is the most thermodynamically stable arrangement. wikipedia.orgnih.gov However, other conformations such as the boat and twist-boat are also possible and can be populated depending on the substitution pattern and the environment. nih.govacs.org The conformational flexibility of the piperazine ring is a key aspect of its chemical functionality.

The orientation of substituents as either axial or equatorial in the chair conformation can have a significant impact on the ligand's properties. nih.gov For instance, in 1-acyl and 1-aryl 2-substituted piperazines, the axial conformation is generally preferred. nih.gov This preference can be further stabilized by intramolecular hydrogen bonding in certain cases. nih.gov

In metal complexes, the piperazine ligand can coordinate in different conformations. While unidentate coordination is common with the chair conformation, bidentate coordination would necessitate a higher-energy boat conformation. wikipedia.org The ability of the piperazine ring to switch between conformations can be crucial for the catalytic cycle, allowing for substrate binding, transformation, and product release.

NMR spectroscopy is a powerful tool for studying the conformational behavior of piperazines in solution. rsc.orgnih.gov Temperature-dependent NMR studies can provide information on the energy barriers for ring inversion and rotation around the N-C bonds, offering insights into the dynamic processes that govern the ligand's function. rsc.org

Rational Design Principles for Enhanced Performance

The development of new and improved chiral piperazine ligands is increasingly guided by rational design principles derived from SAR studies and computational modeling. researchgate.net The goal is to create ligands with enhanced performance in terms of activity, selectivity, and stability.

One key principle is the modular design of ligands, where different components of the ligand can be systematically varied to fine-tune its properties. nih.gov This approach allows for the rapid generation of a library of ligands that can be screened for a specific application. For example, the synthesis of peptoid-based HDAC inhibitors utilized a multicomponent approach to create a diverse set of compounds. rsc.org

Another important aspect of rational design is the concept of "pseudo-natural products," where fragments of natural products are combined in novel ways to create new scaffolds with desirable biological properties. nih.gov This strategy can be applied to the design of chiral piperazine ligands by incorporating structural motifs from known successful catalysts.

Computational methods, such as molecular docking and density functional theory (DFT) calculations, are becoming indispensable tools in the rational design process. nih.gov These methods can be used to predict the binding modes of ligands, rationalize observed selectivities, and guide the design of new ligands with improved properties. The combination of experimental screening and computational modeling provides a powerful platform for the discovery of next-generation chiral piperazine catalysts.

The following table outlines some of the key principles and strategies used in the rational design of chiral piperazine ligands.

| Design Principle | Strategy | Desired Outcome |

| Modular Design | Systematic variation of ligand components | Fine-tuning of ligand properties for a specific application. nih.gov |

| Pseudo-Natural Products | Combination of natural product fragments | Creation of novel scaffolds with desirable biological properties. nih.gov |

| Computational Modeling | Molecular docking, DFT calculations | Prediction of binding modes, rationalization of selectivities, and guidance for new ligand design. nih.gov |

| Diversity-Oriented Synthesis | Efficient multicomponent reactions | Generation of a diverse library of ligands for high-throughput screening. rsc.org |

Advanced Chemical Applications and Future Research Directions

Development of Novel Chiral Auxiliaries and Reagents Based on Piperazine (B1678402) Scaffolds

The piperazine structure is a versatile and robust framework for creating new chiral auxiliaries and reagents. rsc.orgresearchgate.net A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer, after which it is removed. wikipedia.orgyoutube.com The defined three-dimensional structure of (R)-1-isopropyl-2-methyl-piperazine makes it an excellent starting point for such auxiliaries.

A primary area of research is the modification of the piperazine ring, particularly through N-functionalization, to enhance stereochemical control in reactions. By attaching different chemical groups to the second nitrogen atom, chemists can fine-tune the auxiliary's properties. For instance, adding bulky groups can create a more defined chiral environment, improving the selective approach of reactants. Introducing groups that can coordinate to metal atoms, like pyridyl or phosphine (B1218219) moieties, can convert the piperazine derivative into a bidentate ligand. These ligands are crucial for forming chiral metal complexes used in asymmetric catalysis. pnas.org

Furthermore, piperazine derivatives are being developed as specialized chiral reagents. An example is their use as chiral proton sources, which can selectively add a proton to a molecule from a specific direction, a key step in creating the desired enantiomer of certain products. rsc.org

| Modification Strategy | Potential Application | Desired Outcome |

|---|---|---|

| N-functionalization with bulky groups | Asymmetric alkylations, aldol (B89426) reactions | Enhanced facial selectivity |

| Incorporation of coordinating moieties (e.g., pyridyl, phosphines) | Asymmetric catalysis (e.g., hydrogenations, cross-couplings) | Formation of well-defined chiral metal complexes |

| Attachment of proton-donating groups | Enantioselective protonation | High enantiomeric excess in the final product |

Integration of this compound into Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. baranlab.org The use of chiral molecules like this compound in MCRs is a powerful strategy for rapidly generating diverse libraries of enantioenriched compounds.

This compound can be directly used as a chiral amine component in well-known MCRs such as the Ugi and Passerini reactions. researchgate.netnih.govorganic-chemistry.org In these cases, the stereochemistry of the piperazine is directly transferred to the final product, defining its absolute configuration. The structural rigidity of cyclic imines, which can be formed from chiral diamines, is particularly beneficial for achieving high diastereoselectivity in Ugi-type reactions. researchgate.net

Alternatively, derivatives of this compound can act as catalysts in MCRs. By transiently interacting with one of the reactants, the chiral catalyst can direct the stereochemical outcome of the entire reaction sequence, leading to a chiral product without being consumed in the process. This catalytic approach is highly sought after for its efficiency and atom economy.

| Multi-Component Reaction | Role of this compound | Potential Product Class |

|---|---|---|

| Ugi Reaction | Chiral amine component | Chiral α-acylamino carboxamides |

| Passerini Reaction | Chiral amine component | Chiral α-acyloxy carboxamides |

| Mannich Reaction | Chiral catalyst or chiral amine component | Chiral β-amino carbonyl compounds |

Exploration in Materials Science and Polymer Chemistry

The unique structural and chiral properties of this compound are being harnessed in the fields of materials science and polymer chemistry. Incorporating this chiral building block into larger molecular structures can lead to materials with novel chiroptical properties and the ability to form specific, ordered structures like helices. acs.org

One significant application is the creation of chiral polymers. cmu.edu By integrating this compound into the main chain or as a side group of a polymer, materials with a defined helical twist can be synthesized. researchgate.net These helical polymers may exhibit selective recognition of other chiral molecules, making them promising for applications in chiral separation technologies and as sensors.

Another promising frontier is the development of chiral Metal-Organic Frameworks (MOFs). MOFs are porous, crystalline materials constructed from metal ions linked by organic molecules. researchgate.netrsc.org Using chiral linkers derived from piperazine derivatives allows for the construction of chiral MOFs. researchgate.net These materials possess chiral pores and channels, making them highly attractive for enantioselective catalysis and separations. acs.orgnih.gov

Emerging Trends in Asymmetric Catalysis with Chiral Diamines

Chiral diamines are a cornerstone of asymmetric catalysis, and this compound is a valuable member of this ligand class. researchgate.netsigmaaldrich.comrsc.org Research is continuously pushing the boundaries, expanding the types of reactions that can be controlled by chiral diamine-metal complexes and designing more effective catalytic systems. pnas.orgmdpi.com

A key trend is the application of chiral diamines in C-H activation reactions. This powerful strategy allows for the direct functionalization of otherwise unreactive C-H bonds, and using chiral catalysts to control the stereochemistry is a major research focus. Chiral diamine ligands paired with metals like palladium or rhodium have shown success in guiding the enantioselective functionalization of C-H bonds. nih.gov

Photoredox catalysis, which uses light to drive chemical reactions, is another rapidly advancing area. mdpi.comacs.org Chiral diamines can be used to create a chiral environment around a light-absorbing catalyst. frontiersin.orgnih.govnih.gov This enables the enantioselective generation of radical intermediates, opening up new pathways for synthesizing enantioenriched molecules. rsc.orgacs.org

Application in Chemical Probe Development for Mechanistic Studies (Excluding biological targets)

Understanding the intricate mechanisms of chemical reactions is fundamental to improving synthetic methods. Chiral molecules like this compound can be powerful tools, or "chemical probes," for investigating these mechanisms, especially in asymmetric catalysis. nih.govbiotools.us

By systematically altering the structure of the chiral ligand—for example, by changing the size of the isopropyl or methyl groups—researchers can deduce the steric and electronic requirements of a catalyst's active site. This provides crucial information about the interactions that determine the stereochemical outcome of a reaction.

Isotopic labeling is another powerful technique. By replacing certain atoms in this compound with their heavier isotopes, scientists can perform kinetic isotope effect studies. These experiments help to identify which bonds are being formed or broken in the rate-determining step of a reaction, offering deep mechanistic insight. Spectroscopic methods like NMR and circular dichroism are also employed to study the structures of catalyst-substrate complexes in solution, revealing the subtle non-covalent interactions that are often key to high enantioselectivity.

Q & A

Basic: What are the established synthetic routes for (R)-1-Isopropyl-2-methyl-piperazine, and what key reaction conditions influence enantiomeric purity?

Methodological Answer:

The synthesis typically involves chiral resolution or asymmetric catalysis. Key steps include:

- Ring formation : Piperazine backbone construction via cyclization of diamines with ketones or aldehydes under acidic conditions .

- Substituent introduction : Isopropyl and methyl groups are added using alkylation or reductive amination. Enantiomeric purity is maintained using chiral auxiliaries (e.g., Cbz protection) or enantioselective catalysts like palladium complexes .

- Critical conditions : Low temperatures (0–5°C) reduce racemization, while polar aprotic solvents (e.g., DMSO) enhance reaction efficiency. Chiral HPLC is recommended for purity validation .

Basic: How can researchers characterize the stereochemical configuration of this compound using spectroscopic methods?

Methodological Answer:

- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases. Retention time comparisons with known standards confirm configuration .

- NMR spectroscopy : NOESY or ROESY experiments detect spatial proximity of substituents. For example, cross-peaks between the isopropyl group and methyl group on the piperazine ring confirm the R-configuration .

- X-ray crystallography : Single-crystal analysis provides definitive stereochemical evidence but requires high-purity crystals .

Advanced: What strategies optimize the yield of this compound during multi-step synthesis while minimizing racemization?

Methodological Answer:

- Protection-deprotection : Use Cbz or Boc groups to shield reactive amines during alkylation steps .

- Catalyst selection : Palladium/charcoal or nickel complexes enhance stereoselectivity in hydrogenation steps .

- Process control : Maintain pH 7–8 during aqueous workups to prevent amine protonation-induced racemization. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Advanced: How do structural modifications at the piperazine ring affect biological activity and receptor binding affinity?

Methodological Answer:

Comparative SAR studies reveal:

| Modification | Biological Impact | Example Compounds |

|---|---|---|

| Isopropyl substitution | Enhances lipophilicity, improving CNS penetration | This compound |

| Methyl substitution | Reduces metabolic stability but increases solubility | 1-Methylpiperazine |

| Cbz protection | Blocks amine reactivity, altering target selectivity | (R)-1-Cbz-2-isopropyl-piperazine |

Molecular docking shows the isopropyl group occupies hydrophobic pockets in GPCRs, while the methyl group stabilizes hydrogen bonds .

Advanced: How to resolve contradictions between computational and experimental conformational stability data?

Methodological Answer:

- DFT calculations : Compare energy-minimized conformers (B3LYP/6-311+G(d,p)) with experimental NMR coupling constants (e.g., ) to validate predicted ring puckering .

- Dynamic simulations : MD simulations in explicit solvent (e.g., water) identify transient conformers missed in static models .

- Experimental validation : Variable-temperature NMR detects ring-flipping dynamics, corroborating computational flexibility predictions .

Advanced: How to design SAR studies for this compound derivatives?

Methodological Answer:

- Systematic substitution : Synthesize analogs with variations at positions 1 (e.g., aryl, alkyl) and 2 (e.g., halogen, hydroxyl).

- Biological testing : Screen against target receptors (e.g., 5-HT) using radioligand binding assays. Prioritize derivatives with >50% inhibition at 10 µM .

- Data analysis : Use QSAR models correlating logP, polar surface area, and IC values to identify lead compounds .

Advanced: What pharmacokinetic considerations apply when comparing this compound with analogs?

Methodological Answer:

- Lipophilicity : Measure logP (e.g., shake-flask method). Higher logP (e.g., 2.5 vs. 1.8 for methyl analogs) improves membrane permeability but may reduce solubility .

- Metabolic stability : Incubate with liver microsomes; quantify parent compound via LC-MS. Piperazine rings with bulky substituents resist CYP450 oxidation .

- Plasma protein binding : Use equilibrium dialysis; >90% binding correlates with prolonged half-life .

Basic: What protocols ensure stability of this compound during storage?

Methodological Answer:

- Storage : Under inert gas (Ar/N) at –20°C in amber vials to prevent oxidation and photodegradation .

- Stability testing : Monitor via HPLC every 6 months; >95% purity indicates acceptable degradation .

Advanced: How do functional groups influence target interactions in molecular docking studies?

Methodological Answer:

- Docking setup : Use AutoDock Vina with receptor structures (PDB: e.g., 5-HT receptor). Grid boxes centered on binding pockets .

- Key interactions :

- Validation : Compare docking scores (∆G) with experimental IC values; R >0.7 indicates predictive accuracy .

Advanced: How to validate enantiopurity using chiral chromatography and CD spectroscopy?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.